3'-Carboethoxy-3-(3-fluorophenyl)propiophenone 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898788-91-5
VCID: VC2484213
InChI: InChI=1S/C18H17FO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3
SMILES: CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F
Molecular Formula: C18H17FO3
Molecular Weight: 300.3 g/mol

3'-Carboethoxy-3-(3-fluorophenyl)propiophenone

CAS No.: 898788-91-5

Cat. No.: VC2484213

Molecular Formula: C18H17FO3

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

3'-Carboethoxy-3-(3-fluorophenyl)propiophenone - 898788-91-5

Specification

CAS No. 898788-91-5
Molecular Formula C18H17FO3
Molecular Weight 300.3 g/mol
IUPAC Name ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate
Standard InChI InChI=1S/C18H17FO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3
Standard InChI Key GHIYCBWBXYITQU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F
Canonical SMILES CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F

Introduction

3'-Carboethoxy-3-(3-fluorophenyl)propiophenone is a synthetic organic compound with the molecular formula C18H17FO3 and a molecular weight of approximately 300.32 g/mol . This compound is part of a broader class of propiophenones, which are known for their diverse applications in pharmaceuticals and organic synthesis.

Synthesis and Applications

The synthesis of 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone typically involves reactions that incorporate fluorinated aromatic rings and carboethoxy groups. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific optical or electronic properties.

Biological and Pharmacological Activities

While specific biological or pharmacological activities of 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, fluorinated aromatic compounds are known for their role in drug design due to their ability to modulate biological activity and improve pharmacokinetic properties.

Research Findings and Future Directions

Research on compounds like 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone is ongoing, with a focus on exploring their potential applications in medicinal chemistry and materials science. The presence of a fluorine atom and a carboethoxy group provides a versatile scaffold for further chemical modification, which could lead to the development of novel therapeutic agents or functional materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator